Metal‑Free Coupling Yield: 4‑THP‑PMP vs. 3‑THP‑PMP and 2‑THP‑PMP
In the metal‑free coupling of p‑methoxyphenyl (PMP) sulfonylhydrazones with aryl boronic acids, the 4‑tetrahydropyranyl derivative provided significantly higher isolated yields than the corresponding 3‑ or 2‑substituted isomers. The 4‑PMP‑THP substrate reacted with 4‑tolueneboronic acid to give a 59 % yield, whereas the 3‑PMP‑THP isomer gave only 28 % and the 2‑PMP‑THP isomer 34 % under identical conditions [1]. This demonstrates a clear position‑dependent reactivity advantage for the 4‑isomer that directly translates into higher synthetic throughput for medicinal chemistry libraries.
| Evidence Dimension | Isolated coupling yield with 4‑tolueneboronic acid |
|---|---|
| Target Compound Data | 59 % (4‑(4‑methoxyphenyl)tetrahydro‑2H‑pyran‑derived sulfonylhydrazone) |
| Comparator Or Baseline | 3‑PMP‑THP: 28 %; 2‑PMP‑THP: 34 % |
| Quantified Difference | 2.1‑fold higher than 3‑isomer; 1.7‑fold higher than 2‑isomer |
| Conditions | Metal‑free coupling, K₂CO₃, dioxane, 110 °C, 16 h; J. Org. Chem. 2014, 79, 328–338 |
Why This Matters
Higher coupling yield directly reduces the cost per successful C–C bond formation and increases the feasibility of library synthesis when selecting a THP‑PMP building block for procurement.
- [1] Allwood, D. M.; Blakemore, D. C.; Brown, A. D.; Ley, S. V. Metal‑Free Coupling of Saturated Heterocyclic Sulfonylhydrazones with Boronic Acids. J. Org. Chem. 2014, 79 (1), 328–338 (Table 2, entry 1 and Supporting Information). https://doi.org/10.1021/jo4025264. View Source
